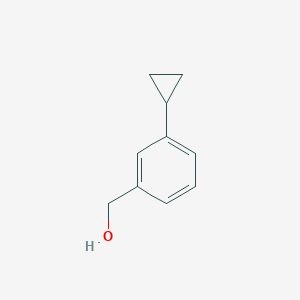

(3-Cyclopropylphenyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(3-cyclopropylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9,11H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRWAEYTNKJGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602507 | |

| Record name | (3-Cyclopropylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-74-4 | |

| Record name | (3-Cyclopropylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-cyclopropylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Cyclopropylphenyl Methanol and Analogues

Catalytic Reduction Strategies for Precursor Ketones

A primary and efficient route to (3-cyclopropylphenyl)methanol involves the reduction of the corresponding precursor ketone, 3-cyclopropylacetophenone. This transformation can be achieved through several catalytic methods, offering varying degrees of selectivity and efficiency.

Hydride-Based Reductions (e.g., Sodium Borohydride)

Hydride-based reagents are commonly employed for the reduction of ketones to alcohols. Sodium borohydride (B1222165) (NaBH4) is a widely used reagent for this purpose due to its mild nature and high chemoselectivity. easycdmo.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. easycdmo.comambeed.com For instance, the reduction of cyclopropyl (B3062369) phenyl ketone to cyclopropyl(phenyl)methanol can be achieved with NaBH4 in methanol, with the reaction progress monitored by thin-layer chromatography (TLC). easycdmo.com The use of NaBH4 is advantageous as it selectively reduces ketones and aldehydes without affecting other functional groups like esters. thermofisher.com

Systematic studies on the hydride reduction of cyclopropyl ketones have revealed that the stereochemical outcome can be highly dependent on the substitution pattern of the cyclopropane (B1198618) ring. nih.govacs.org The stereoselectivity of the reduction is often predictable based on the stability of the bisected s-cis conformation of the ketone substrate. nih.govacs.orgacs.org A bulky substituent on the cyclopropane ring, even at a position trans to the acyl group, can lead to high stereoselectivity. acs.orgacs.org This is attributed to the hydride attacking the less-hindered face of the more stable s-cis conformer. nih.govacs.org

Table 1: Examples of Hydride-Based Reductions of Cyclopropyl Ketones

| Precursor Ketone | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Cyclopropyl phenyl ketone | Sodium Borohydride | Methanol | Cyclopropyl(phenyl)methanol | Not specified | easycdmo.com |

| Phenylcyclopropylmethanone | Sodium Borohydride | Ethanol | Cyclopropyl(phenyl)methanol | 94% | ambeed.com |

| 1-Pentanophenone | Sodium Borohydride | Methanol | 1-Phenyl-1-pentanol | Not specified | easycdmo.com |

Transition Metal Catalysis in Reduction Reactions

Transition metal-catalyzed reactions offer a powerful alternative for the reduction of ketones, often providing high efficiency and selectivity. thermofisher.comchemie-brunschwig.ch These methods are central to modern organic synthesis for forming C-C and C-heteroatom bonds. thermofisher.comchemie-brunschwig.ch Various transition metals, including platinum, palladium, and nickel, are effective catalysts for hydrogenation reactions. libretexts.org

For the reduction of aryl ketones, iridium complexes have shown significant promise. acs.org For example, iridium complexes with chiral tridentate ligands have been developed for the asymmetric hydrogenation of ketones, yielding enantiopure alcohols with high catalytic activity and enantioselectivity. acs.org Specifically, the asymmetric hydrogenation of cyclopropyl(phenyl)methanone using an iridium catalyst with a sterically hindered f-Amphbinol ligand has been reported to produce (R)-cyclopropyl(phenyl)methanol with a 92% enantiomeric excess (ee). acs.org

Visible light photoredox catalysis using transition metal complexes, such as those of ruthenium, has also emerged as a valuable tool for reduction reactions. nih.govacs.org These reactions can proceed via reductive quenching of the photoexcited catalyst, which then reduces the ketone substrate. nih.gov

Multi-Step Synthesis Pathways Involving Cyclopropylphenyl Intermediates

The synthesis of this compound and its analogues can also be accomplished through multi-step sequences that involve the construction and functionalization of cyclopropylphenyl intermediates. msu.edulibretexts.org These pathways offer flexibility in introducing various substituents and controlling the final structure of the molecule.

A common strategy involves the creation of the carbon skeleton followed by the introduction or modification of functional groups. msu.edu For instance, a multi-step synthesis might begin with the formation of a cyclopropane ring, followed by subsequent reactions to introduce the hydroxymethyl group. The design of such a synthesis requires careful consideration of reaction compatibility to avoid undesired side reactions, often necessitating the use of protecting groups. youtube.com For example, a ketone might be protected as an acetal (B89532) while another part of the molecule is being modified, and then deprotected to yield the final product. youtube.com

Retrosynthetic analysis is a key tool in designing these multi-step pathways, allowing chemists to work backward from the target molecule to simpler, commercially available starting materials. libretexts.orgrsc.org This approach helps in identifying key bond disconnections and strategic intermediates.

Emerging Synthetic Approaches for Structurally Related Cyclopropyl Scaffolds

The development of novel synthetic methods for constructing cyclopropane rings is an active area of research, providing new avenues for accessing this compound and its analogues. researchgate.netbohrium.com

Chemoenzymatic strategies have recently gained attention for the stereoselective synthesis of cyclopropyl ketones. nih.gov These methods combine the high selectivity of enzymatic transformations with the versatility of chemical diversification. nih.govbohrium.com For example, engineered myoglobin (B1173299) variants can catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones, producing chiral cyclopropyl ketones that can be further elaborated. nih.gov

Transition metal-catalyzed C-H activation and functionalization is another powerful strategy for synthesizing complex molecules containing cyclopropyl scaffolds. bohrium.com Rhodium, ruthenium, and cobalt complexes have been used to catalyze reactions that involve the cleavage of C-H and C-C bonds, allowing for the construction of intricate molecular architectures. bohrium.com Furthermore, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) has been developed as a scalable method to produce bifunctional cyclopropyl scaffolds that can be divergently derivatized. nih.gov

Organocatalysis also offers promising routes to chiral cyclopropanes. organic-chemistry.org For instance, chiral diphenylprolinol TMS ether can catalyze the asymmetric cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates to afford highly enantio- and diastereomerically enriched cyclopropanes. organic-chemistry.org

Stereoselective Synthesis Considerations for Chiral Analogues

The synthesis of chiral analogues of this compound, where the carbon bearing the hydroxyl group is a stereocenter, requires careful control of stereochemistry. anu.edu.au Stereoselective synthesis aims to produce a single stereoisomer preferentially. anu.edu.au

Asymmetric hydrogenation of the precursor ketone is a direct approach to obtaining enantiomerically enriched alcohols. As mentioned earlier, chiral iridium catalysts have been successfully employed for the asymmetric hydrogenation of cyclopropyl phenyl ketones, affording the corresponding chiral alcohols with high enantioselectivity. acs.org The choice of chiral ligand is crucial in determining the stereochemical outcome of the reaction.

Another strategy involves the use of chiral auxiliaries. beilstein-journals.org A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent reaction to occur with a specific stereochemistry. After the desired transformation, the auxiliary is removed. For example, the stereoselective synthesis of chiral C2-symmetric 1,3- and 1,5-bis-sulfoxides has been achieved using a diastereomerically pure auxiliary (DAG) methodology. nih.gov

The stereochemical outcome of hydride reductions of cyclopropyl ketones is also a key consideration. nih.govacs.org As discussed in section 2.1.1, the inherent conformational preferences of the substituted cyclopropyl ketone can lead to a high degree of diastereoselectivity in the formation of the alcohol product. nih.govacs.orgacs.org

Chemical Reactivity and Transformation Mechanisms of 3 Cyclopropylphenyl Methanol

Reactions of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a key site of reactivity in (3-Cyclopropylphenyl)methanol. As a primary benzylic alcohol, it can undergo a variety of well-established transformations, including oxidation, esterification, and etherification. These reactions are fundamental in synthetic organic chemistry for the formation of new functional groups.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder, selective oxidizing agents are required to stop the oxidation at the aldehyde stage, as aldehydes are easily overoxidized. For instance, the use of reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) typically yields (3-Cyclopropylphenyl)benzaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to (3-Cyclopropylphenyl)benzoic acid. The benzylic position of the alcohol makes it particularly susceptible to oxidation.

Esterification: this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed. The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. Alternatively, the reaction with more reactive acyl chlorides or anhydrides, often in the presence of a base like pyridine, provides a more direct route to the corresponding ester.

Etherification: The formation of an ether from this compound can be achieved through methods like the Williamson ether synthesis. This Sₙ2 reaction involves converting the alcohol to its conjugate base, an alkoxide, using a strong base like sodium hydride (NaH). The resulting (3-Cyclopropylphenyl)methoxide ion then acts as a nucleophile, displacing a halide from an alkyl halide to form an ether. This method is most effective with primary alkyl halides to avoid competing elimination reactions. Another approach is the acid-catalyzed dehydration of two alcohol molecules, although this is less controlled for producing unsymmetrical ethers. More specific methods for the chemoselective etherification of benzyl (B1604629) alcohols have also been developed, using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol (B145695).

Table 1: Summary of Reactions of the Primary Alcohol Functionality

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Oxidation (to Aldehyde) | This compound | PCC, DMP, Swern Oxidation | (3-Cyclopropylphenyl)benzaldehyde |

| Oxidation (to Carboxylic Acid) | This compound | KMnO₄, H₂CrO₄, Na₂Cr₂O₇/H₂SO₄ | (3-Cyclopropylphenyl)benzoic acid |

| Fischer Esterification | This compound + Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | (3-Cyclopropylphenyl)methyl ester (R-COOCH₂-Ar) |

| Williamson Ether Synthesis | This compound + Alkyl Halide (R-X) | 1. Strong base (e.g., NaH) 2. R-X | (3-Cyclopropylphenyl)methyl ether (R-O-CH₂-Ar) |

Reactivity of the Substituted Phenyl Moiety

The phenyl ring in this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity (the position of substitution) of the reaction are governed by the substituents already present on the ring.

In this compound, there are two substituents on the benzene (B151609) ring: the cyclopropyl (B3062369) group and the hydroxymethyl group (-CH₂OH). Both of these groups are classified as activating, ortho-, para-directors.

Activating Nature : Both alkyl groups (like cyclopropyl) and the hydroxymethyl group donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.

Directing Effects : These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the case of this compound, the substituents are in a meta relationship (positions 1 and 3). The directing effects of the two groups are as follows:

The cyclopropyl group at position 3 directs incoming electrophiles to its ortho positions (2 and 4) and its para position (6).

The hydroxymethyl group at position 1 directs incoming electrophiles to its ortho positions (2 and 6) and its para position (4).

The directing influences of both groups are cooperative, strongly favoring substitution at positions 2, 4, and 6. Steric hindrance may play a role in determining the final product distribution, with substitution at the less hindered positions (4 and 6) often being favored over the more crowded position 2 (which is between the two existing substituents).

Table 2: Regioselectivity of Electrophilic Aromatic Substitution

| Substituent | Position | Classification | Favored Positions for Substitution |

|---|---|---|---|

| -CH₂OH | 1 | Activating, Ortho, Para-Director | 2, 4, 6 |

| -C₃H₅ | 3 | Activating, Ortho, Para-Director | 2, 4, 6 |

| Combined Effect | 1, 3 | Strongly Activating, Cooperative | 2, 4, 6 |

Studies on Stability and Degradation Pathways in Research Contexts

The stability of this compound is generally robust under standard laboratory conditions. However, its functional groups make it susceptible to specific degradation pathways, particularly oxidation.

As a primary benzylic alcohol, the most significant degradation pathway for this compound is oxidation. The carbon atom bearing the hydroxyl group is activated by the adjacent phenyl ring, making it more susceptible to oxidation than a typical primary alcohol.

Mild Oxidants : Reagents such as manganese dioxide (MnO₂) are known to selectively oxidize benzylic alcohols. Hypervalent iodine compounds, like Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX), are also effective for the mild oxidation of primary alcohols to aldehydes without significant overoxidation.

Strong Oxidants : The use of stronger, less selective oxidizing agents like potassium dichromate in an acidic medium will readily convert the benzylic alcohol to the corresponding carboxylic acid. Studies on the kinetics of benzyl alcohol oxidation by acidified dichromate show that electron-releasing substituents (like the cyclopropyl group) accelerate the rate of oxidation.

Radical-Mediated Oxidation : Oxidation can also proceed through radical mechanisms. For example, peroxymonosulfate (PMS) activated by carbon nanotubes has been shown to selectively oxidize benzyl alcohol to benzaldehyde via a radical process.

The selective oxidation of benzylic C-H bonds to alcohols is challenging because the alcohol product is often more susceptible to further oxidation than the starting material. However, methods have been developed to achieve this initial oxidation step, and by extension, these same conditions would likely lead to the degradation of this compound to its corresponding ketone if the starting material were 3-cyclopropyltoluene.

Thermal Decomposition Pathways and Products of (3--Cyclopropylphenyl)methanol

The thermal decomposition of this compound is a complex process governed by the interplay of its constituent functional groups: the cyclopropyl ring and the benzylic methanol moiety. In the absence of direct experimental studies on this specific molecule, its thermal degradation pathways can be inferred from the well-documented behavior of structurally related compounds, namely cyclopropylarenes and benzyl alcohol derivatives. The decomposition is anticipated to proceed through several competing pathways, primarily involving the cleavage and rearrangement of the methanol group and the thermally induced isomerization of the cyclopropyl ring.

At elevated temperatures, the initial bond scission is likely to occur at the benzylic C-C bond or the C-O bond of the methanol group, as these are typically the weaker bonds in the molecule. A study on the pyrolysis of benzyl alcohol has shown that its consumption is primarily driven by H-abstraction reactions and unimolecular dissociation. researchgate.net Similarly, the thermal decomposition of benzyl alcohol in shock waves has been observed to involve the primary dissociation of the C-O bond. osti.gov

Concurrently, the highly strained cyclopropyl group is susceptible to thermal rearrangement. The vinylcyclopropane-cyclopentene rearrangement is a classic example of such a transformation, occurring at high temperatures. wikipedia.org For cyclopropylarenes, thermal isomerization can lead to various propenyl or allyl-substituted aromatic compounds.

Based on these precedents, the principal thermal decomposition pathways for this compound are proposed to be:

Pathway A: Decomposition involving the methanol group. This can proceed via several mechanisms:

Dehydration: Elimination of a water molecule to form a vinyl derivative, (3-cyclopropylvinyl)benzene.

Homolytic Cleavage: Fission of the Cα-C(phenyl) bond to yield a 3-cyclopropylphenyl radical and a hydroxymethyl radical (•CH₂OH). The hydroxymethyl radical can further decompose to formaldehyde (B43269) and a hydrogen atom. The 3-cyclopropylphenyl radical can abstract a hydrogen atom to form cyclopropylbenzene (B146485).

Oxidation (if oxygen is present): The alcohol can be oxidized to the corresponding aldehyde, 3-cyclopropylbenzaldehyde, which can then undergo further decomposition. The sonication of benzyl alcohol, which can generate localized high temperatures, has been shown to produce benzaldehyde, benzene, and toluene. nih.gov

Pathway B: Rearrangement of the cyclopropyl group. The high ring strain of the cyclopropyl group makes it prone to thermal isomerization. wikipedia.org

Ring-opening: The cyclopropyl group can undergo ring-opening to form various isomeric structures. For instance, it could rearrange to a propenyl group, leading to the formation of (3-(prop-1-en-1-yl)phenyl)methanol or (3-(prop-2-en-1-yl)phenyl)methanol (allyl). The specific isomer formed would depend on the reaction conditions and the mechanism of the rearrangement.

These initial products can then undergo further reactions, such as polymerization, fragmentation, and condensation, to form a complex mixture of final products, including polycyclic aromatic hydrocarbons (PAHs), as observed in the pyrolysis of benzyl alcohol. researchgate.net

The following table summarizes the plausible primary products from the thermal decomposition of this compound based on the analysis of related compounds.

| Proposed Pathway | Initial Decomposition Product | Potential Subsequent Products | Analogous Reaction |

| A1: Dehydration | (3-Cyclopropylvinyl)benzene | Polymerization products | Acid-catalyzed dehydration of alcohols |

| A2: Homolytic Cleavage | Cyclopropylbenzene, Formaldehyde | Benzene, Toluene, PAHs | Pyrolysis of benzyl alcohol researchgate.net |

| A3: Oxidation | 3-Cyclopropylbenzaldehyde | 3-Cyclopropylbenzoic acid | Oxidation of benzyl alcohol |

| B: Cyclopropyl Rearrangement | (3-(Propen-1-yl)phenyl)methanol | Further decomposition products | Vinylcyclopropane rearrangement wikipedia.org |

| B: Cyclopropyl Rearrangement | (3-(Allyl)phenyl)methanol | Further decomposition products | Thermal rearrangement of cyclopropanes |

Applications of 3 Cyclopropylphenyl Methanol and Its Derivatives in Advanced Chemical Research

Role in Medicinal Chemistry and Drug Discovery

The inherent characteristics of the cyclopropyl (B3062369) group, such as its rigid structure and ability to act as a bioisostere for other chemical groups, make the (3-cyclopropylphenyl)methanol scaffold a valuable starting point for the design of novel bioactive compounds.

As a Core Scaffold for Bioactive Compounds

The cyclopropylphenyl scaffold is a recurring structural element in a multitude of bioactive molecules. Its utility stems from the unique steric and electronic properties conferred by the cyclopropane (B1198618) ring, which can significantly influence a molecule's pharmacological activity. researchgate.net The rigid nature of the cyclopropyl group can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. Furthermore, the cyclopropyl group can serve as a metabolic blocker, preventing the degradation of the molecule by metabolic enzymes and thereby extending its duration of action.

The 2-phenylcyclopropylmethylamine (PCPMA) backbone, a related structure, provides a unique arrangement of an amino group linked to a benzene (B151609) ring through an alkyl linker, making it a valuable template for designing bioactive compounds, particularly for central nervous system (CNS) drug targets. nih.gov

Development of Inhibitors Targeting Specific Biological Pathways (e.g., Notum inhibitors)

This compound derivatives have been instrumental in the development of inhibitors for specific biological pathways, a key strategy in modern drug discovery. A notable example is the development of inhibitors for Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. nih.gov Dysregulation of the Wnt pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders.

Researchers have utilized the cyclopropylphenyl scaffold to design potent and selective Notum inhibitors. For instance, structure-activity relationship (SAR) studies have shown that modifications to the cyclopropylphenyl core can lead to compounds with significantly improved inhibitory activity. nih.gov One such example is the optimization of a 1,2,3-triazole series which led to the identification of ARUK3001185, a potent, selective, and brain-penetrant inhibitor of Notum activity suitable for in vivo models of CNS disease. nih.gov

Exploration in Anti-Inflammatory Research

The anti-inflammatory potential of compounds derived from the cyclopropylphenyl scaffold has been an active area of investigation. Various studies have explored the synthesis and evaluation of novel compounds incorporating this moiety for their ability to modulate inflammatory responses. cardiff.ac.uknih.govnih.govmdpi.com

For example, a series of novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Certain compounds within this series demonstrated anti-inflammatory effects comparable to the standard drug etoricoxib in a carrageenan-induced rat paw edema model. nih.gov The structure-activity relationship studies revealed that the nature and position of substituents on the aryl ring attached to the pyridazinone core significantly influenced the anti-inflammatory activity.

| Compound | Anti-inflammatory Activity (% inhibition) |

| 2k | Comparable to etoricoxib |

| 2n | Comparable to etoricoxib |

Design and Synthesis of Antiretroviral Agents

The cyclopropylphenyl scaffold has also been employed in the design and synthesis of novel antiretroviral agents, particularly inhibitors of HIV-1 protease. nih.gov This enzyme is crucial for the replication of the HIV virus, making it a prime target for antiretroviral therapy.

In one study, a series of potent HIV-1 protease inhibitors were designed incorporating a hydrophobic cyclopropyl group as the P1' ligand. nih.gov Many of these compounds exhibited excellent activity against HIV-1 protease, with half-maximal inhibitory concentration (IC50) values in the nanomolar range. nih.gov Notably, compound 22a , which features a (R)-piperidine-3-carboxamide as the P2-ligand and a 4-methoxylphenylsulfonamide as the P2'-ligand, demonstrated the most potent inhibitory activity with an IC50 value of 3.61 nM. nih.gov This compound also showed activity against wild-type and Darunavir-resistant HIV-1 variants. nih.gov

| Compound | HIV-1 Protease IC50 (nM) |

| 22a | 3.61 |

Development of Positron Emission Tomography (PET) Imaging Agents

The unique properties of the cyclopropylphenyl scaffold have been leveraged in the development of positron emission tomography (PET) imaging agents. nih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo.

Fluorinated derivatives of cyclopropylphenyl-containing compounds have been synthesized and evaluated as potential PET tracers. For example, 18F-labeled stilbene derivatives have been developed as imaging agents for detecting β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. nih.gov These compounds have demonstrated high binding affinity for Aβ plaques and favorable pharmacokinetic properties, including good brain penetration and rapid washout from healthy tissue. nih.gov

Broader Spectrum Biological Activities Associated with Cyclopropylphenyl Scaffolds

Beyond the specific applications detailed above, the cyclopropylphenyl scaffold is associated with a broad spectrum of other biological activities. The incorporation of the cyclopropyl group can lead to compounds with diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. researchgate.netresearchgate.net

For instance, various pyrazole derivatives containing the cyclopropylphenyl moiety have been synthesized and shown to possess significant biological activity. mdpi.com The versatility of the cyclopropylphenyl scaffold makes it a valuable tool in the ongoing search for new and effective therapeutic agents. The unique structural and electronic features of the cyclopropane ring continue to inspire the design of novel molecules with a wide range of biological applications. nih.govnih.gov

Application as an Intermediate in Complex Organic Synthesis

This compound has emerged as a key intermediate in the multi-step synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its utility is prominently highlighted in the synthesis of potent and selective opioid receptor agonists, which are crucial in the search for new pain management therapies with potentially reduced side effects.

One of the most significant applications of this compound is as a precursor in the synthesis of imidazopyridine-based µ-opioid receptor agonists. In this context, the (3-cyclopropylphenyl) moiety is a fundamental structural component of the final active pharmaceutical ingredient. The synthesis typically involves a series of reactions where the methanol (B129727) group is modified or replaced to build the more complex heterocyclic structure of the target molecule. For instance, derivatives of this compound are utilized in the construction of compounds such as (R)-1-(2-(3-Cyclopropylphenyl)-3H-imidazo[4,5-b]pyridin-5-yl)-N,N-dimethylpyrrolidin-3-amine, a potent µ-opioid receptor agonist amazonaws.com. The presence of the cyclopropyl group in this and related structures is often associated with improved metabolic stability and receptor binding affinity.

The general synthetic strategy often involves the conversion of the alcohol functionality of this compound into a more reactive group, such as a halide or a tosylate, to facilitate subsequent carbon-carbon or carbon-nitrogen bond formation. This strategic functionalization allows for the coupling of the (3-cyclopropylphenyl)methyl fragment with other complex chemical entities, ultimately leading to the final drug candidate. The Chinese patent CN109206417B further corroborates the use of this compound as a key starting material in the preparation of novel opioid receptor agonists, underscoring its importance in this area of pharmaceutical research.

The table below details compounds that are synthesized using this compound as an intermediate, highlighting their application in medicinal chemistry.

| Compound Name | Intermediate Compound | Application Area |

| (R)-1-(2-(3-Cyclopropylphenyl)-3H-imidazo[4,5-b]pyridin-5-yl)-N,N-dimethylpyrrolidin-3-amine | This compound | Opioid Receptor Agonist amazonaws.com |

| Novel Opioid Receptor Agonists (as described in patent CN109206417B) | This compound | Opioid Receptor Agonist |

Development of Specialized Reagents and Materials

While the role of this compound as a synthetic intermediate in medicinal chemistry is documented, its application in the development of specialized reagents and materials is not well-established in the available scientific literature. Cyclopropane-containing compounds, in general, are known to have unique electronic and steric properties that can be exploited in materials science, for example, in the synthesis of liquid crystals or polymers with specific thermal or optical properties. The strained three-membered ring can influence molecular packing and intermolecular interactions.

However, specific research detailing the incorporation of this compound or its derivatives into such materials or their use as specialized chemical reagents could not be identified in a comprehensive review of current literature. The potential for this compound to act as a monomer in polymerization reactions or as a ligand for catalysis remains an area for future exploration. The presence of the aromatic ring and the cyclopropyl group could, in theory, impart desirable properties to novel polymers or organometallic complexes. Further research is required to explore and establish the utility of this compound in these advanced applications.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Cyclopropylphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of (3-Cyclopropylphenyl)methanol. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy allows for the precise assignment of protons in the this compound structure. The spectrum is characterized by distinct signals corresponding to the aromatic, methanolic, and cyclopropyl (B3062369) protons. The chemical shift (δ), multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J) of these signals provide definitive evidence for the compound's structure.

Key diagnostic signals include those for the benzylic proton of the methanol (B129727) group and the characteristic upfield signals of the cyclopropyl ring protons. The integration of these signals confirms the relative number of protons in each unique chemical environment.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.20-7.35 | m | Aromatic Protons |

| 4.65 | s | CH-OH |

| 1.85 | s | CH-OH |

| 0.90-1.05 | m | Cyclopropyl CH₂ |

| 0.60-0.75 | m | Cyclopropyl CH₂ |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum confirms the presence of the aromatic ring carbons, the benzylic carbon bearing the hydroxyl group, and the carbons of the cyclopropyl ring. The chemical shifts of these carbons are indicative of their electronic environment, providing further structural confirmation.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 142.5 | Aromatic C (quaternary) |

| 128.6 | Aromatic CH |

| 126.0 | Aromatic CH |

| 125.5 | Aromatic CH |

| 76.0 | CH-OH |

| 15.5 | Cyclopropyl CH |

| 3.5 | Cyclopropyl CH₂ |

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are essential for purity assessment and identity confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for verifying the identity and purity of this compound. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio (m/z) data, which confirms the molecular weight of the compound. This technique is particularly valuable for detecting and identifying trace-level impurities. Protic solvents like methanol are often used in the mobile phase to facilitate ionization. waters.comphcogj.com

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC), typically employing a flame ionization detector (FID), is a robust method for assessing the purity and performing quantitative analysis of this compound. asean.org The technique separates volatile compounds based on their boiling points and interactions with the stationary phase. upr.eduhpst.cz The area of the peak corresponding to this compound is proportional to its concentration, allowing for accurate quantification. The use of an internal standard can further enhance the precision of the quantitative analysis. asean.org

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purity determination of this compound. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. unirioja.es A UV detector is typically used for detection, as the phenyl group of the molecule absorbs ultraviolet light. The method allows for the separation of the main compound from related substances and degradation products, providing a precise measure of its purity.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile or methanol) |

| Detector | UV at a specific wavelength (e.g., 220 nm) |

| Flow Rate | 1.0 mL/min |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb radiation at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule.

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl (-OH) group, the aromatic phenyl ring, and the cyclopropyl group.

Key Expected FT-IR Absorption Bands for this compound:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of the alcohol molecules.

C-H Stretch (Aromatic): Absorption bands corresponding to the C-H stretching vibrations of the aromatic phenyl ring are expected to appear just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).

C-H Stretch (Cyclopropyl and Methylene): The C-H stretching vibrations of the cyclopropyl ring and the methylene (-CH₂-) group of the methanol moiety are expected in the region of 3000-2850 cm⁻¹. The C-H bonds in the cyclopropyl group, due to their strained nature, may show absorptions at slightly higher frequencies within this range.

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically give rise to several sharp, medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the stretching vibration of the C-O bond of the primary alcohol is expected in the range of 1050-1000 cm⁻¹.

C-H Bend (Aromatic): Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can provide information about the substitution pattern. For a meta-substituted (1,3-disubstituted) ring, characteristic bands are expected in the 900-690 cm⁻¹ region.

Disclaimer: The following table is based on theoretical expectations and typical ranges for the functional groups present in this compound. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Cyclopropyl) | Stretch | ~3080 - 3000 | Medium |

| C-H (Methylene) | Stretch | 2960 - 2850 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak, Sharp |

| C-O (Primary Alcohol) | Stretch | ~1050 | Strong |

| C-H (Aromatic) | Out-of-plane Bend | 900 - 690 | Strong to Medium |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by mass) of a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms of each element present in the compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and oxygen should align with the theoretical values calculated from its molecular formula, C₁₀H₁₂O.

The molecular formula of this compound is C₁₀H₁₂O. The theoretical elemental composition can be calculated as follows:

Molecular Weight: (10 × 12.011) + (12 × 1.008) + (1 × 15.999) = 120.11 + 12.096 + 15.999 = 148.205 g/mol

Percentage of Carbon (C): (120.11 / 148.205) × 100% = 81.04%

Percentage of Hydrogen (H): (12.096 / 148.205) × 100% = 8.16%

Percentage of Oxygen (O): (15.999 / 148.205) × 100% = 10.80%

Experimental determination of these percentages is typically achieved through combustion analysis. In this method, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of carbon and hydrogen in the original sample can then be calculated. The percentage of oxygen is often determined by difference.

A comparison of the experimental results with the theoretical values provides a stringent test of the sample's purity and confirms its empirical formula.

Disclaimer: The following table presents the theoretical elemental composition of this compound. Experimental results from elemental analysis should closely match these values for a pure sample.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 81.04 |

| Hydrogen | H | 8.16 |

| Oxygen | O | 10.80 |

Computational Chemistry and Theoretical Studies on 3 Cyclopropylphenyl Methanol

Molecular Modeling and Conformational Analysis

Molecular modeling of (3-cyclopropylphenyl)methanol would primarily focus on understanding its three-dimensional structure and conformational preferences. The key determinants of its shape are the rotational barriers around the single bonds connecting the cyclopropyl (B3062369) group and the hydroxymethyl group to the phenyl ring.

Conformational Isomers: The orientation of the cyclopropyl group relative to the benzene (B151609) ring and the rotation of the hydroxymethyl group are the main sources of conformational isomerism.

Cyclopropyl Group Orientation: Studies on cyclopropylbenzene (B146485) have shown that the most stable conformation is the "bisected" form, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring. This orientation maximizes the stabilizing electronic interaction between the cyclopropane's Walsh orbitals and the π-system of the benzene ring. It is highly probable that this compound adopts a similar bisected conformation for the cyclopropyl group.

Hydroxymethyl Group Rotation: The rotation around the C(phenyl)-C(methanol) bond in benzyl (B1604629) alcohol has been a subject of both experimental and theoretical investigations. scispace.com These studies suggest that the most stable conformer has the C-O bond oriented gauche to the plane of the phenyl ring. scispace.com For this compound, the presence of the meta-cyclopropyl substituent is unlikely to significantly alter this preference. Further rotation around the C-O bond of the alcohol determines the orientation of the hydroxyl hydrogen.

Computational Approaches: To determine the precise dihedral angles and relative energies of the different conformers of this compound, quantum mechanical calculations would be employed. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are well-suited for geometry optimization and frequency calculations to confirm that the optimized structures are true energy minima.

Interactive Data Table: Predicted Stable Conformations of this compound Analogs

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a full conformational analysis, based on findings for cyclopropylbenzene and benzyl alcohol.

| Analog Compound | Key Dihedral Angle | Predicted Stable Value | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Cyclopropylbenzene | C(phenyl)-C(phenyl)-C(cyclopropyl)-C(cyclopropyl) | ~90° (Bisected) | DFT/B3LYP | 0.0 |

| Benzyl Alcohol | C(phenyl)-C(phenyl)-C(methylene)-O | ~60° (Gauche) | MP2 | 0.0 |

| Benzyl Alcohol | C(phenyl)-C(methylene)-O-H | ~180° (anti) | NMR Spectroscopy/Theory | 0.0 |

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules like this compound. aip.org

NMR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data. Predicted shifts for the aromatic protons would be influenced by the electronic effects of both the cyclopropyl and hydroxymethyl groups.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the DFT level of theory, yield a set of normal modes and their corresponding frequencies. These theoretical frequencies can be correlated with experimental Infrared (IR) and Raman spectra. Key predicted vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and cyclopropyl group, and various C-C and C-O stretching and bending modes.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Visible). These calculations provide information about the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict π → π* transitions characteristic of the substituted benzene ring.

Interactive Data Table: Predicted Spectroscopic Data for a Phenylmethanol Analog

This table illustrates the type of data that would be generated for a related molecule.

| Spectroscopic Technique | Predicted Parameter | Illustrative Predicted Value (for a generic benzyl alcohol) | Computational Method |

|---|---|---|---|

| ¹H NMR | Chemical Shift (Benzylic CH₂) | ~4.6 ppm | DFT/GIAO |

| ¹³C NMR | Chemical Shift (Benzylic Carbon) | ~65 ppm | DFT/GIAO |

| IR Spectroscopy | O-H Stretch Frequency | ~3600 cm⁻¹ | DFT/B3LYP |

| UV-Vis Spectroscopy | λ_max (π → π*) | ~260 nm | TD-DFT |

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing a lead compound to enhance its biological activity and pharmacokinetic properties. oncodesign-services.com While there are no specific SAR studies on this compound derivatives, computational methods could be used to guide the synthesis of new analogs with potentially improved properties. The cyclopropyl group is a valuable moiety in drug design as it can enhance metabolic stability, potency, and brain permeability. acs.orgresearchgate.netscientificupdate.com

Computational Approach to SAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the biological activity of a series of compounds with their computed molecular descriptors. For derivatives of this compound, these descriptors could include:

Electronic Properties: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Properties: Molecular volume, surface area, specific conformational descriptors.

Lipophilicity: Calculated logP (cLogP).

By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the phenyl ring or modifying the alcohol moiety) and calculating these descriptors, it would be possible to build a model that predicts how these changes might affect a target biological activity. For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring would alter the molecule's electrostatic potential and could influence its binding to a biological target. koreascience.kr

Interactive Data Table: Hypothetical SAR Descriptors for this compound Derivatives

| Derivative | Modification | Calculated Descriptor (Example: cLogP) | Potential Impact |

|---|---|---|---|

| Parent Compound | - | 2.1 | Baseline lipophilicity |

| Derivative A | Add 4-Fluoro group | 2.3 | Increased lipophilicity, potential for halogen bonding |

| Derivative B | Add 2-Methoxy group | 1.9 | Decreased lipophilicity, potential H-bond acceptor |

| Derivative C | Oxidize to Aldehyde | 1.8 | Altered electronic profile and H-bonding capacity |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. nih.gov For this compound, several types of reactions could be investigated.

Cyclopropane (B1198618) Ring-Opening: The cyclopropyl group is known to undergo ring-opening reactions under certain conditions, often acid-catalyzed. nih.gov Computational studies could elucidate the mechanism of such a reaction for this compound. By modeling the protonation of the cyclopropyl ring or the phenyl ring and calculating the energy barriers for subsequent ring-opening, one could predict the regioselectivity and stereoselectivity of the reaction. DFT calculations would be used to locate the transition state structures and calculate the activation energies for different possible pathways.

Oxidation of the Alcohol: The oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is a common transformation. Computational methods can be used to study the mechanism of this reaction with various oxidizing agents. For example, the mechanism of oxidation by a metal-based catalyst could be modeled to understand the role of the catalyst and the nature of the intermediates.

Dehydration Reactions: In the presence of a strong acid, benzylic alcohols can undergo dehydration. Theoretical calculations could map out the potential energy surface for the formation of a benzylic carbocation intermediate and its subsequent reactions, providing insights into the conditions required for such a transformation and the potential products.

Interactive Data Table: Example of Calculated Activation Energies for a Reaction of a Cyclopropyl Aromatic Compound

| Reaction Type | Proposed Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | Protonation of Cyclopropane | DFT (B3LYP/6-311+G(d,p)) | ~15-20 |

| Acid-Catalyzed Ring Opening | C-C Bond Cleavage (Transition State) | DFT (B3LYP/6-311+G(d,p)) | ~25-30 |

| Alcohol Oxidation | Hydrogen Abstraction (Transition State) | DFT (B3LYP/6-311+G(d,p)) | Varies with oxidant |

Patent Landscape Analysis of 3 Cyclopropylphenyl Methanol and Its Applications

Overview of Patented Synthetic Routes and Processes

While patents explicitly detailing the synthesis of (3-Cyclopropylphenyl)methanol are not prevalent, the patent literature for related compounds and subsequent complex molecules provides insight into likely synthetic strategies. The preparation of this key intermediate can be inferred through established chemical transformations, primarily involving the reduction of a corresponding aldehyde or a Grignard reaction with a suitable precursor.

One probable patented route involves the reduction of 3-cyclopropylbenzaldehyde . This transformation is a standard procedure in organic synthesis, often accomplished using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. Patents covering analogous reductions of substituted benzaldehydes are numerous and well-established in the chemical arts.

Another viable and patented approach is the use of a Grignard reaction. This would typically involve the reaction of a Grignard reagent derived from 1-bromo-3-cyclopropylbenzene with formaldehyde (B43269) or a synthetic equivalent. The patent literature describes similar reactions where aryl Grignard reagents are reacted with electrophiles to form benzylic alcohols. For instance, patent US6063940A describes the preparation of Grignard reagents from bromoalkylbenzene derivatives for subsequent reactions. google.com

The synthesis of the necessary precursors, such as 1-bromo-3-cyclopropylbenzene, is also covered in the patent literature. Patent US11505546B2, for example, mentions this compound as a reactant in the synthesis of azaspirocycles. umsl.edu The preparation of cyclopropyl-substituted aromatic compounds often involves cross-coupling reactions, which are themselves the subject of extensive patenting.

It is important to note that while these general methods are widely patented, the novelty in the context of this compound often lies in its specific application as an intermediate for a novel composition of matter rather than the synthesis of the methanol (B129727) itself.

Table 1: Patented Synthetic Precursors for this compound

| Precursor Compound | General Synthetic Approach | Relevant Patent Context |

|---|---|---|

| 3-Cyclopropylbenzaldehyde | Reduction | Mentioned as a reactant in patent literature for more complex molecules. |

| 1-Bromo-3-cyclopropylbenzene | Grignard Reaction | Utilized as a starting material in patents for synthesizing other target molecules. |

Analysis of Patented Compositions of Matter and Their Therapeutic Utilities

This compound serves as a critical intermediate in the synthesis of patented compositions of matter with significant therapeutic promise. Analysis of recent patents reveals its application in the development of novel protein tyrosine kinase (PTK) inhibitors and opioid receptor agonists.

Protein Tyrosine Kinase Inhibitors:

A recent international patent application, WO2024140850A1, discloses novel compounds that function as protein tyrosine kinase inhibitors. These compounds are indicated for the treatment of diseases such as age-related macular degeneration and diabetic retinopathy. The chemical structures described in this patent incorporate a moiety derived from this compound, highlighting its importance in achieving the desired pharmacological activity. The cyclopropylphenyl group can be a key pharmacophoric element contributing to the binding affinity and selectivity of the final inhibitor.

Opioid Receptor Agonists:

Chinese patents CN109206417B and CN115124520A describe the use of this compound in the synthesis of novel opioid receptor agonists. These compounds are designed for the treatment of pain. The patents detail complex molecular scaffolds where the (3-cyclopropylphenyl)methyl group is incorporated. This structural feature is likely crucial for the interaction of the molecule with the opioid receptors, potentially influencing its potency and side-effect profile.

Table 2: Patented Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Target | Exemplary Patent | Role of this compound |

|---|---|---|---|

| Oncology/Ophthalmology | Protein Tyrosine Kinase | WO2024140850A1 | Intermediate for the synthesis of the inhibitor molecule. |

| Pain Management | Opioid Receptors | CN109206417B, CN115124520A | Intermediate for the synthesis of the agonist molecule. |

Trends and Innovations in Intellectual Property Protection

The intellectual property landscape for compounds utilizing this compound reflects broader trends in the pharmaceutical industry, particularly in the fields of kinase inhibitors and opioid receptor modulators.

Focus on Targeted Therapies: The use of this compound in the development of specific protein tyrosine kinase inhibitors aligns with the industry-wide shift towards targeted therapies in oncology and other diseases. tandfonline.comnih.govtandfonline.combioworld.comresearchgate.net Patents in this area are increasingly focused on compounds with high selectivity for their target kinases, aiming to improve efficacy and reduce off-target side effects. The unique structural contribution of the cyclopropylphenyl moiety likely plays a role in achieving this selectivity.

Innovation in Pain Management: The application of this compound derivatives in novel opioid receptor agonists is indicative of the ongoing search for safer and more effective analgesics. preprints.orgresearchgate.net The current opioid crisis has spurred innovation aimed at developing agonists with reduced potential for abuse and respiratory depression. The patenting of new chemical entities with distinct structural features, such as the one provided by this compound, is a key strategy in this endeavor.

Geographic Filing Trends: The filing of patents in both international (WO) and national jurisdictions, such as China (CN), suggests a global interest in the therapeutic potential of molecules derived from this compound. This reflects the global nature of the pharmaceutical market and the importance of securing intellectual property rights in key regions.

Future Outlook: It is anticipated that the patenting of new chemical entities derived from this compound will continue, driven by the need for novel therapeutics in oncology and pain management. Future innovations may focus on refining the pharmacological properties of these molecules, exploring new therapeutic indications, and developing more efficient and scalable synthetic processes. The intellectual property surrounding this versatile building block will likely expand as its utility in medicinal chemistry becomes more widely recognized.

Future Research Perspectives and Unaddressed Challenges in 3 Cyclopropylphenyl Methanol Chemistry

Development of More Efficient and Sustainable Synthesis Routes

A primary challenge in the chemistry of (3-cyclopropylphenyl)methanol is the development of synthesis methods that are not only efficient but also environmentally benign. Traditional methods for creating cyclopropanes often rely on hazardous reagents and generate significant waste. nih.gov Future research will likely focus on "green chemistry" principles to overcome these limitations. ucl.ac.ukresearchgate.net

Key areas for development include:

Biocatalysis: The use of enzymes, or whole-cell systems, for the asymmetric reduction of the precursor, 3-cyclopropyl acetophenone, presents a promising avenue for producing enantiomerically pure this compound. nih.gov Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, could provide efficient routes to a wide range of chiral cyclopropane-containing building blocks. nih.gov

Mechanochemistry: Solvent-free or solvent-minimized reactions, such as those enabled by ball-milling, offer a sustainable alternative to traditional solution-phase synthesis. ucl.ac.uk Developing a mechanochemical Simmons-Smith type reaction or a hydrogen-borrowing catalysis approach for the synthesis of this compound could significantly reduce solvent waste and energy consumption. nih.govucl.ac.uk

Catalyst Development: Research into more efficient and recyclable catalysts for the key synthetic steps is crucial. This includes developing novel catalysts for cyclopropanation reactions and for the reduction of the ketone precursor. For instance, modifying traditional catalysts like CuO/ZnO/Al2O3 or exploring new catalytic systems could lead to higher yields and selectivities under milder, more sustainable conditions. mdpi.commdpi.com

| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Reduction of Ketone | Stoichiometric metal hydrides (e.g., NaBH4) | Biocatalytic reduction using ketoreductases; Catalytic transfer hydrogenation | High enantioselectivity, reduced metal waste, milder conditions |

| Cyclopropanation | Simmons-Smith with stoichiometric zinc-copper couple | Catalytic Simmons-Smith; Diazo-based carbene transfer with engineered enzymes nih.gov | Reduced metal waste, improved safety and control, potential for asymmetry |

| Solvent Use | Volatile organic solvents (e.g., ethers, halogenated hydrocarbons) | Aqueous media, bio-based solvents, mechanochemistry (solvent-free) ucl.ac.uk | Reduced environmental impact, improved safety, lower cost |

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of this compound is governed by the interplay between the aromatic ring, the hydroxyl group, and the strained cyclopropyl (B3062369) ring. Future research is expected to unlock new transformations by targeting these functionalities with innovative catalytic systems.

C–H Activation: Palladium-catalyzed C–H activation represents a powerful tool for the direct functionalization of the aromatic ring. nih.govrsc.org Developing protocols to selectively activate the C–H bonds of the phenyl ring in this compound would provide a direct route to a wide array of derivatives, bypassing the need for pre-functionalized starting materials. researchgate.netmdpi.com

Controlled Ring-Opening: The strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions. beilstein-journals.org While often seen as a metabolic liability, controlled, regioselective ring-opening can be a powerful synthetic tool. Future work could focus on developing catalytic systems that selectively cleave one of the C-C bonds of the cyclopropyl ring to generate new linear structures. nih.govacs.orgresearchgate.net For instance, photocatalytic methods could enable 1,3-difunctionalization of the aryl cyclopropane moiety under mild, metal-free conditions. rsc.org

Novel Ligand Development: The design of new ligands for transition metal catalysts is essential for achieving high selectivity and reactivity. For this compound, ligands that can control enantioselective C-H activation or direct reactions at a specific position on the aromatic ring would be highly valuable. nih.gov

Expansion into New Application Domains

While cyclopropyl-containing molecules are well-established in medicinal chemistry for their ability to enhance potency and metabolic stability, the potential applications for derivatives of this compound are much broader. researchgate.netnih.govbohrium.comresearchgate.net

Medicinal Chemistry: The core structure of this compound is a valuable scaffold for the development of new therapeutic agents. Its derivatives could be explored as ligands for various biological targets, such as G-protein coupled receptors or enzymes. mdpi.comresearchgate.net

Materials Science: The rigid, three-dimensional nature of the cyclopropyl group can impart unique properties to polymers and other materials. mdpi.com Incorporating this compound derivatives into polymer backbones could influence properties like thermal stability, morphology, and electronic characteristics.

Agrochemicals: The cyclopropyl moiety is present in a number of successful insecticides and fungicides. researchgate.net New derivatives of this compound could be synthesized and screened for potential applications in crop protection.

Advanced Characterization Techniques for In-situ Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and discovering new reactions. A significant challenge is the detection and characterization of transient intermediates, which are often short-lived and present in low concentrations.

Operando Spectroscopy: Techniques that allow for the monitoring of a catalytic reaction as it happens (operando spectroscopy) are essential for gaining mechanistic insights. wiley.comethz.chyoutube.com Using methods like in-situ Infrared (IR) or Raman spectroscopy could help identify key intermediates on the catalyst surface during the synthesis or functionalization of this compound. mdpi.comxmu.edu.cntue.nl

Advanced Mass Spectrometry: Techniques like reaction chromato-mass spectrometry can be used to elucidate the structure of complex mixtures and identify reaction byproducts, providing valuable information about reaction pathways. nist.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that proceed through radical intermediates, such as certain ring-opening or photocatalytic processes, operando EPR spectroscopy can be used to detect and characterize these paramagnetic species directly. wiley.comacs.org

| Technique | Potential Application for this compound Chemistry | Information Gained |

|---|---|---|

| Operando IR/Raman Spectroscopy | Monitoring catalytic hydrogenation of the ketone precursor or C-H activation reactions. mdpi.comxmu.edu.cn | Identification of surface-adsorbed species, catalyst-substrate interactions, and reaction intermediates. ethz.ch |

| Operando X-ray Absorption Spectroscopy (XAS) | Studying the oxidation state and coordination environment of a metal catalyst during a reaction. youtube.comtue.nl | Insights into the nature of the active catalytic species and catalyst deactivation pathways. |

| Stopped-Flow NMR/UV-Vis | Kinetic analysis of rapid ring-opening reactions or catalytic cycles. | Rate constants, detection of short-lived intermediates. researchgate.net |

| Electron Paramagnetic Resonance (EPR) | Detection of radical intermediates in photocatalytic or radical-mediated ring-opening reactions. wiley.comacs.org | Confirmation of radical pathways, structure of radical intermediates. |

Computational Design and Optimization of Derivatives for Enhanced Functionality

Computational chemistry provides a powerful toolkit for accelerating the discovery and optimization of new molecules and reactions. For this compound, computational methods can guide synthetic efforts and predict the properties of novel derivatives.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate reaction mechanisms, predict the stability of intermediates, and understand the electronic interactions between the cyclopropyl group and the aromatic ring. acs.orgrsc.orgnih.govmanchester.ac.uk This can help in designing more efficient catalytic systems and predicting the regioselectivity of reactions like C-H activation.

Molecular Docking: In the context of drug discovery, molecular docking can predict how derivatives of this compound might bind to a specific biological target. mdpi.comdntb.gov.uanih.gov This allows for the rational design of new molecules with potentially enhanced biological activity, prioritizing the most promising candidates for synthesis. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate chemical structure with a specific property (e.g., catalytic activity, biological potency), QSAR can be used to predict the functionality of unsynthesized derivatives of this compound. mdpi.com This can guide the optimization of the lead compound by suggesting which modifications are most likely to improve its performance.

By addressing these challenges and exploring these future research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in synthesis, catalysis, medicine, and materials science.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Cyclopropylphenyl)methanol with high purity?

- Methodological Answer : this compound can be synthesized via reduction of the corresponding aldehyde or ketone precursor using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Post-reaction purification typically involves column chromatography with silica gel and a solvent system like ethyl acetate/hexane. For analytical confirmation, NMR (¹H and ¹³C) and GC-MS are critical to verify structural integrity and purity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the presence of cyclopropyl and hydroxyl groups (e.g., δ ~1.0 ppm for cyclopropyl protons).

- HPLC : For purity assessment using reverse-phase columns (C18) with methanol/water mobile phases.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Ensure fume hood ventilation during synthesis. Store in sealed containers at 2–8°C to prevent degradation. In case of spills, neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous systems be optimized for biological assays?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride or citrate salts to enhance aqueous solubility, as demonstrated with structurally similar cyclopropyl compounds .

- Co-Solvents : Use methanol-water mixtures (e.g., 20% v/v methanol) to maintain solubility while minimizing organic solvent toxicity .

- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or cyclopropyl positions.

- Bioactivity Screening : Test derivatives in in vitro assays (e.g., antimicrobial MIC assays, enzyme inhibition).

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Q. What methodologies address contradictory data on the reactivity of this compound in different solvents?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Solvent Polarity Analysis : Compare reactivity in polar aprotic (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify solvent-dependent intermediates .

Q. How can environmental impact assessments be conducted for this compound?

- Methodological Answer :

- Biodegradability Testing : Follow OECD 301 guidelines using activated sludge to measure degradation rates.

- Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition studies.

- Bioaccumulation Potential : Calculate logP values (e.g., using HPLC retention times) to predict environmental persistence .

Q. What strategies ensure the stability of this compound under varying storage conditions?

- Methodological Answer :

- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.

- Inert Atmosphere : Use argon or nitrogen gas to purge storage containers and minimize oxidation.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

Notes on Data Contradiction Analysis

- Example : Conflicting solubility data may arise from differences in salt forms or solvent purity. Resolve by standardizing salt preparation (e.g., hydrochloride salt) and using HPLC-grade solvents .

- Example : Discrepancies in bioactivity results could stem from assay variability. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and replicate with independent batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。